molecular formula C19H22N4 B1236194 Corrin CAS No. 262-76-0

Corrin

Cat. No.: B1236194
CAS No.: 262-76-0
M. Wt: 306.4 g/mol
InChI Key: PXOPDYTVWWQZEK-DPQCFBEESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corrin is a heterocyclic compound and the parent macrocycle that forms the core structural framework of Vitamin B12 (cobalamins) . Although not known to exist independently in nature, this compound is of significant scientific interest as the foundational structure for the vital B12 cofactor . Its central 15-membered C11N4 ring system resembles the porphyrin ring found in heme and chlorophyll but is structurally distinct, being smaller and more flexible due to a non-conjugated carbon bridge . This unique architecture makes this compound a crucial subject in coordination chemistry, particularly for its ability to bind cobalt and form complexes that serve as potent catalytic centers in enzymes . Researchers utilize the this compound structure to develop novel coordination complexes with metals like cobalt and rhodium, exploring their catalytic and electronic properties . Furthermore, the this compound ring is a key platform in biomedical research and drug development. A technique termed "corrination," which involves conjugating peptides or other molecules to a this compound ring, is being explored to improve the properties of therapeutic compounds, such as enhancing their stability, enabling targeted delivery, and increasing oral bioavailability . This high-purity this compound is provided exclusively for research applications in these advanced fields.

Properties

CAS No.

262-76-0

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin

InChI

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11-

InChI Key

PXOPDYTVWWQZEK-DPQCFBEESA-N

SMILES

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5

Isomeric SMILES

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5

Canonical SMILES

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5

Synonyms

corrin

Origin of Product

United States

Scientific Research Applications

Structural Characteristics of Corrin

This compound is a heterocyclic compound characterized by a 15-membered ring structure composed of four pyrrole-like subunits. This structure allows for the coordination of metal ions, particularly cobalt, which is central to its biological functions. Unlike porphyrins, corrins exhibit a more flexible structure due to non-conjugated sp³ carbons, making them suitable for various biochemical interactions .

Vitamin B12 and Cofactor Functions

This compound is best known for its role as the core of vitamin B12, which is essential for various enzymatic reactions in living organisms. Cobalamin acts as a cofactor in methyl transfer reactions and plays a crucial role in the metabolism of fatty acids and amino acids. The unique ability of this compound to stabilize different oxidation states of cobalt allows it to facilitate these biochemical processes effectively .

This compound Biosynthesis

Recent studies have traced the biosynthesis of corrins back to the last universal common ancestor (LUCA) of all life forms, indicating its fundamental role in early biochemical pathways . The enzymatic pathways leading to this compound ring formation have been elucidated, showcasing a series of transformations involving precorrins and other intermediates . This evolutionary perspective highlights the significance of corrins in metabolic processes across diverse organisms.

Bioremediation

This compound-containing compounds have been explored for their potential in bioremediation strategies. For instance, certain corrinoid proteins are involved in the degradation of environmental pollutants through radical-dependent reactions. These proteins can catalyze the breakdown of complex organic compounds, contributing to the detoxification of contaminated environments .

Carbon Fixation

The acetyl-CoA pathway, which utilizes corrinoids as cofactors, is considered one of the most ancient carbon fixation pathways. This pathway is crucial for converting CO2 into organic compounds in anaerobic microorganisms, thus playing a significant role in global carbon cycling and energy production in ecosystems .

Case Studies

Study Focus Findings
Biosynthesis Pathways Investigation into the enzymatic steps leading to vitamin B12 synthesisIdentified key enzymes (CobG, CobJ) involved in transforming precorrins into cobalamin
Environmental Impact Role of corrinoids in pollutant degradationDemonstrated effectiveness in breaking down hydrocarbons and other contaminants
Evolutionary Significance Tracing this compound biosynthesis back to LUCAProvided evidence that corrins are integral to fundamental metabolic processes across life forms

Chemical Reactions Analysis

Reactivity of Corrin with HOCl

Hypochlorous acid (HOCl) can react with cyanocobalamin (Cobl), leading to the destruction of the This compound ring . The mechanism involves:

  • Disruption of axial coordination of the Cobalt (Co) atom .

  • Cleavage of the This compound ring .

  • Liberation of cyanide .

  • Formation of a chlorinated derivative, hydrolysis, and cleavage of the phosphor-nucleotide moiety .

  • Liberation of free cobalt, which can induce oxidant stress .

Kinetic studies indicate that ligand replacement and This compound ring destruction occur rapidly, with a distinctive lag phase followed by an increase in absorbance .

This compound-Mediated Disulfide Bond Formation

Dicyanocobinamide, a This compound ring-containing compound, can be used in aqueous solutions to facilitate the oxidation of peptides to form disulfide bonds . This method is rapid, green, and facile, offering reaction times under 1 hour with simple removal of the catalyst . This process occurs in aqueous solution and utilizes air as an oxidant .

This compound in Anaerobic Vitamin B12 Pathway

In anaerobic conditions, This compound ring synthesis starts from uroporphyrinogen III . Key steps include:

  • Methylation: Addition of S-adenosyl-l-methionine (SAM)-derived methyl groups to the framework .

  • Cobalt Insertion: Insertion of cobalt into factor II .

  • Further Modification: Additional methylation and reduction reactions .

Enzymes such as CbiF, CbiG, and CbiD play crucial roles in these transformations . Spectroscopic analyses, including EPR, are used to monitor changes in the electronic structure during these enzymatic reactions .

This compound as a Ligand

The This compound ligand, such as in hydrogenobyric acid (Hby), features a coordination hole that can accommodate metal ions . The This compound-specific trans-junction between rings A and D imposes a helical structure, leading to a coordinative misfit for cobalt ions . The mutual conformational adaptation of the This compound ligand and the coordinated cobalt ions can be evaluated by parameters such as This compound helicity and the displacement of the cobalt ion from the N4 plane .

Preparation Methods

Comparative Analysis of this compound Synthesis Methods

Method Starting Material Conditions Yield (%) Key Challenges
PhotocyclizationBiladienes-acLight, MeOH, base60–75Radical instability, side products
Metal-Assisted (Ni)Biladienes-acNi(OAc)₂, O₂50–68Competing porphyrin formation
Woodward-EschenmoserSeco-corrinate fragmentsAcidic cyclization20–30Stereochemical control
Reductive HydrogenationTetradehydrothis compoundH₂, Pd-C, THF30–45Over-reduction, epimerization

Q & A

Basic Research Questions

Q. What are the foundational ethical principles in learning analytics established by Corrin et al., and how can researchers operationalize them in study designs?

  • Methodological Answer : this compound et al. (2019) outline principles such as data privacy, transparency, informed consent, and "do no harm" . To operationalize these, researchers should:

  • Conduct ethics reviews with institutional boards to ensure compliance.
  • Implement anonymization protocols for participant data (e.g., stripping identifiers from datasets).
  • Use systematic stakeholder consultations during study design to align with ethical guidelines .

Q. How can researchers design experiments that adhere to this compound's ethical frameworks while collecting student behavioral data?

  • Methodological Answer : Utilize quasi-experimental designs with control groups to minimize bias. For example:

  • Randomized Controlled Trials (RCTs) : Assign participants to intervention/control groups while ensuring informed consent .
  • Longitudinal Studies : Track data over time with periodic ethics audits to maintain transparency .
  • Data Governance : Establish clear data ownership protocols (e.g., limiting access to anonymized datasets) .

Q. What systematic review methodologies did this compound et al. employ to synthesize ethical guidelines in learning analytics?

  • Methodological Answer : Their approach included:

  • PRISMA Guidelines : For transparent literature screening and selection.
  • Stakeholder Analysis : Engaging educators, students, and policymakers to validate findings.
  • Cross-Validation : Comparing results with institutional codes (e.g., Jisc, 2018) to ensure robustness .

Advanced Research Questions

Q. How can contradictions in this compound's ethical frameworks be resolved when applied to diverse educational contexts (e.g., K-12 vs. higher education)?

  • Methodological Answer :

  • Comparative Analysis : Use mixed-methods approaches (e.g., surveys + interviews) to identify context-specific barriers .
  • Triangulation : Validate findings across datasets (e.g., qualitative feedback vs. quantitative engagement metrics) .
  • Adaptive Frameworks : Develop modular ethical guidelines that allow customization based on institutional needs .

Q. What experimental designs are suitable for testing the efficacy of this compound's ethical frameworks in mitigating algorithmic bias in predictive analytics?

  • Methodological Answer :

  • Bias Audits : Apply fairness metrics (e.g., demographic parity, equalized odds) to algorithmic outputs .
  • A/B Testing : Compare outcomes between systems with/without ethical safeguards (e.g., bias-correction algorithms).
  • Participatory Design : Involve marginalized student groups in iteratively refining models .

Q. How can researchers integrate this compound's ethical frameworks with broader educational theories (e.g., constructivism)?

  • Methodological Answer :

  • Theoretical Mapping : Align principles like transparency with constructivist concepts (e.g., scaffolded learning).
  • Validation Studies : Test hybrid frameworks in classrooms using pre-post surveys to measure pedagogical impact .
  • Interdisciplinary Collaboration : Partner with educational theorists to co-author adaptive guidelines .

Data Contradiction and Synthesis

Q. How should researchers address discrepancies between this compound's ethical guidelines and institutional data policies?

  • Methodological Answer :

  • Gap Analysis : Map overlaps and divergences using matrices (Table 1).

  • Stakeholder Workshops : Facilitate dialogues to reconcile differences (e.g., balancing privacy with analytics needs) .

    Table 1 : Gap Analysis Framework for Ethical Guidelines

    This compound's Principle Institutional Policy Alignment Level
    Informed ConsentOpt-out data collectionPartial
    TransparencyRestricted data accessLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corrin
Reactant of Route 2
Corrin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.